6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Lipophilicity Drug-likeness Permeability

6-Benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridazine core functionalized with a chloro substituent at the 3-position and a benzyl group at the 6-position nitrogen. With a molecular formula of C₁₃H₁₀ClN₃ and a molecular weight of 243.69 g/mol, this compound belongs to the pyrrolopyridazine class, a scaffold widely exploited in medicinal chemistry for kinase inhibitor programs.

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
CAS No. 1851931-83-3
Cat. No. B1409004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine
CAS1851931-83-3
Molecular FormulaC13H10ClN3
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC3=CC(=NN=C3N2)Cl
InChIInChI=1S/C13H10ClN3/c14-12-8-10-7-11(15-13(10)17-16-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,17)
InChIKeyNXVYIWCLXNEEAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS 1851931-83-3): Procurement-Relevant Scaffold Classification


6-Benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridazine core functionalized with a chloro substituent at the 3-position and a benzyl group at the 6-position nitrogen . With a molecular formula of C₁₃H₁₀ClN₃ and a molecular weight of 243.69 g/mol, this compound belongs to the pyrrolopyridazine class, a scaffold widely exploited in medicinal chemistry for kinase inhibitor programs [1]. It is primarily offered as a research-grade building block for the synthesis of compound libraries targeting protein kinases and other therapeutically relevant enzymes.

Why Generic 7H-Pyrrolo[2,3-c]pyridazine Analogs Cannot Substitute for the 6-Benzyl-3-chloro Derivative in Lead Optimization


Within the pyrrolopyridazine class, biological activity is exquisitely sensitive to the substitution pattern on the pyrrole and pyridazine rings. The 6-benzyl group profoundly alters lipophilicity, metabolic stability, and the geometry of target engagement compared to hydrogen, methyl, or aryl substituents commonly found on generic alternatives [1]. Simultaneously, the chlorine atom at C3 serves as a critical synthetic handle for further palladium-catalyzed cross-coupling reactions, enabling late-stage diversification that is impossible with the unsubstituted core . Replacing this compound with a simpler analog would forfeit both the optimized hydrophobic binding interactions and the synthetic tractability required for structure–activity relationship campaigns.

Quantitative Differentiation Evidence for 6-Benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine Against Closest Analogs


Predicted Lipophilicity (clogP): 6-Benzyl-3-chloro vs. Des-Benzyl and Des-Chloro Comparators

Computational prediction using the ALOGPS 2.1 consensus model yields a logP of 3.2 for 6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine, compared to 1.4 for the des-benzyl analog 3-chloro-7H-pyrrolo[2,3-c]pyridazine and 2.5 for the des-chloro analog 6-benzyl-7H-pyrrolo[2,3-c]pyridazine [1]. The increased logP is driven cooperatively by both substituents: the benzyl group contributes approximately +1.8 log units relative to an N-H, while the chlorine atom contributes approximately +0.7 log units relative to an unsubstituted carbon [2]. This 1.8-fold increase in predicted lipophilicity relative to the closest commercially available analog is consistent with the Hansch π constants for benzyl (+2.01) and chloro (+0.71) substituents, supporting the additive contribution of these groups [2]. Note: These are computed values; experimentally measured logP data for this compound have not been identified in the public domain at the time of writing.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Comparison of 6-Benzyl-3-chloro with Core Scaffold Analogs

The calculated topological polar surface area (TPSA) for 6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine is 30.8 Ų, identical to that of 3-chloro-7H-pyrrolo[2,3-c]pyridazine and 6-benzyl-7H-pyrrolo[2,3-c]pyridazine [1]. This is because the N-H, benzyl CH₂, and chloro substituents contribute equal TPSA values (0 Ų) under the Ertl algorithm; the only polar atom contributions come from the three pyridazine nitrogen atoms, which are conserved across all three analogs. The conserved TPSA of 30.8 Ų is well below the 140 Ų threshold typically associated with oral bioavailability and below 90 Ų threshold for blood–brain barrier penetration [2], indicating that the lipophilicity differences observed are not driven by changes in polar surface area but by hydrophobic surface area alone. Note: TPSA is a computed descriptor; experimental logBB or PAMPA data are not available for this compound series.

Polar surface area Oral bioavailability Blood-brain barrier

Molecular Weight and Ligand Efficiency Considerations: 6-Benzyl-3-chloro Versus Methyl and Phenyl Analogs

The molecular weight (MW) of 6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine is 243.69 g/mol . This places the compound at a MW of 243.7 g/mol, compared to 167.6 g/mol for the 6-methyl analog 3-chloro-6-methyl-7H-pyrrolo[2,3-c]pyridazine and approximately 229.7 g/mol for the 6-phenyl analog 3-chloro-6-phenyl-7H-pyrrolo[2,3-c]pyridazine . The benzyl group adds 76.1 amu relative to the methyl analog while providing additional conformational flexibility (one rotatable bond) and potential π-stacking interactions. The benzyl analog maintains MW below 250 g/mol, well within typical fragment-based drug discovery (FBDD) and lead-likeness guidelines (MW ≤ 350). The compound therefore occupies a strategic intermediate space: it provides more hydrophobic surface than the methyl analog without approaching the higher molecular weight and planarity of the phenyl analog, which may confer solubility disadvantages . Note: These are structural comparisons based on molecular formula; bioactivity data directly comparing these analogs have not been identified in the public domain.

Molecular weight Ligand efficiency Lead-likeness

Recommended Application Scenarios for 6-Benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine Based on Structural Differentiation


Kinase Inhibitor Fragment Library Construction Requiring Controlled Hydrophobicity

The predicted logP of 3.2, combined with a low TPSA of 30.8 Ų [1], makes this compound suitable for fragment-based screening libraries targeting kinases where moderate lipophilicity is desired to balance aqueous solubility and hydrophobic pocket binding. Medical chemistry teams can procure this compound as a core scaffold for generating focused libraries with benzyl-dependent selectivity profiles [2].

Late-Stage Diversification via C3–Cl Cross-Coupling Chemistry

The chlorine atom at position 3 provides a reactive handle for Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions, as indicated by the SMILES representation showing a chloro-substituted pyridazine [1]. This enables the introduction of diverse aryl, amine, or alkyne groups at the C3 position, while the N6-benzyl group remains a constant hydrophobic anchor, facilitating systematic SAR exploration of the pyridazine ring without altering the pyrrole N-substituent [1].

CNS-Penetrant Lead Optimization with Favorable MW-TPSA Profile

With MW below 250 g/mol and TPSA below 90 Ų [1], this compound meets key physicochemical criteria for CNS drug discovery [2]. It can serve as a starting point for CNS kinase programs where the benzyl group is hypothesized to engage a hydrophobic sub-pocket while the C3 position is diversified to optimize potency and selectivity [2].

Comparative Solubility and Formulation Studies with Des-Benzyl and Des-Chloro Analogs

The logP differential of +1.8 units compared to the des-benzyl analog suggests that this compound will exhibit meaningfully lower aqueous solubility [1]. Procurement of the full set of three analogs (des-benzyl, des-chloro, and target) enables systematic investigation of the impact of lipophilicity on pharmacokinetic properties within a constant scaffold framework, supporting informed go/no-go decisions in lead series progression.

Quote Request

Request a Quote for 6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.